2-(Methylthio)benzaldehyde

Vue d'ensemble

Description

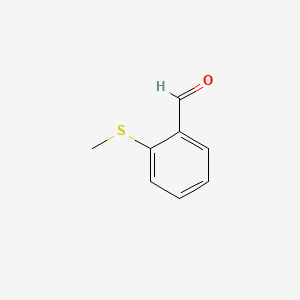

2-(Methylthio)benzaldehyde is an organic compound with the molecular formula CH₃SC₆H₄CHO. It is a benzaldehyde derivative where a methylthio group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Methylthio)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-bromobenzaldehyde with dimethyl sulfoxide (DMSO) in the presence of a base . Another method includes the use of thioanisole and an SZTA catalyst under specific conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of thioanisole and a catalyst such as SZTA. The reaction is carried out in an autoclave at temperatures between 70-90°C and pressures of 0.5-5 MPa. The reaction mixture is then subjected to hydrolysis to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzaldehyde derivatives.

Applications De Recherche Scientifique

Pharmaceutical Chemistry

2-(Methylthio)benzaldehyde serves as a crucial intermediate in the synthesis of various biologically active compounds. It has been utilized in:

- Synthesis of Analgesic Compounds : Research indicates that derivatives of this compound can exhibit analgesic and anti-inflammatory properties, making them potential candidates for drug development .

- Building Blocks for Complex Molecules : It acts as a building block for synthesizing complex organic molecules, including sulfur-containing ligands that are important in coordination chemistry .

Organic Synthesis

The compound is frequently used as an intermediate in organic synthesis processes:

- Thioacetalization Reactions : Recent studies have explored its use in thioacetalization reactions, which convert aldehydes into dithioacetals without the need for odorous reagents . This method enhances the accessibility of methyl dithioacetals, which are valuable in further synthetic transformations.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Thioacetalization | Conversion of aldehydes to dithioacetals | Up to 71% |

| Friedel-Crafts Reaction | Thiomethylation to form diarylmethane derivatives | Good to excellent yields |

Agrochemical Applications

The compound's reactivity allows it to be employed in synthesizing agrochemicals that enhance crop protection and growth. Its derivatives can act as effective pesticides or growth regulators.

Case Study 1: Synthesis of Pyrrole Derivatives

A notable study demonstrated the utility of this compound in synthesizing pyrrole derivatives that exhibit significant biological activity. The process involved multiple steps where this compound served as a key intermediate, showcasing its versatility in pharmaceutical applications .

Case Study 2: Development of Novel Ligands

Another research effort focused on using this compound to create sulfur-containing terpyridine ligands. These ligands are essential for developing new materials with unique electronic properties and catalytic activities .

Mécanisme D'action

The mechanism of action of 2-(Methylthio)benzaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

4-(Methylthio)benzaldehyde: Similar structure but with the methylthio group at the para position.

2-Aminobenzaldehyde: Contains an amino group instead of a methylthio group.

2-Mercaptobenzaldehyde: Contains a mercapto group instead of a methylthio group.

Uniqueness: 2-(Methylthio)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylthio group provides unique properties compared to other functional groups, making it valuable in specific synthetic and research applications .

Activité Biologique

2-(Methylthio)benzaldehyde, with the chemical formula C8H9OS, is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by data tables and case studies.

This compound is characterized by a benzene ring with a methylthio group (-S-CH3) at the ortho position relative to the aldehyde group (-CHO). This unique substitution pattern influences its reactivity and biological interactions.

Mechanism of Action:

- Electrophilic Nature: The aldehyde functional group can act as an electrophile, allowing it to react with nucleophiles in biological systems. This interaction may lead to enzyme inhibition or disruption of cellular processes.

- Enzyme Interaction: Studies suggest that this compound can inhibit various enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity and affecting metabolic pathways .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties: The compound has been reported to possess antioxidant capabilities, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals .

- Cytotoxic Effects: Some studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. The compound's ability to trigger apoptosis in these cells has been highlighted as a promising area for further research .

Case Studies

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating potent antibacterial activity.

-

Cytotoxicity in Cancer Cells:

- In a recent experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours . Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its potential as an anticancer agent.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOBUABQJIVPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301596 | |

| Record name | 2-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7022-45-9 | |

| Record name | 7022-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Methylthio)benzaldehyde contribute to the development of luminescent sensors for heavy metal detection?

A1: this compound plays a crucial role in modifying a metal-organic framework (MOF) to create a highly selective and sensitive luminescent sensor for Mercury (II) []. This modification introduces sulfur sites into the MOF structure. These sulfur sites exhibit strong binding affinity for mercury ions (Hg2+), a property known as thiophilic interaction. When Hg2+ ions bind to these sulfur sites, it induces changes in the luminescent properties of the MOF, enabling the detection of Hg2+ with high sensitivity even at very low concentrations. []

Q2: What is the role of this compound in the study of rhodium-catalyzed hydroacylation reactions?

A2: this compound serves as a model β-S-substituted aldehyde substrate in investigating the efficiency and selectivity of different rhodium-based catalysts for intermolecular hydroacylation reactions with both alkynes and alkenes [, ]. Researchers utilize this compound to understand how the steric and electronic properties of the catalyst influence the reaction pathway, regioselectivity (linear vs. branched product), and reaction rate []. This research is essential for developing efficient and selective catalytic methods for synthesizing valuable organic compounds.

Q3: Can you provide some spectroscopic data for this compound?

A3: While the provided abstracts don't detail specific spectroscopic data, researchers commonly utilize techniques like 1H NMR and FTIR to confirm the successful incorporation of this compound into the desired materials [, ]. 1H NMR would confirm the presence and chemical environment of the methyl and aromatic protons, while FTIR could identify characteristic stretches associated with the aldehyde and thioether functional groups present in the molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.